molecular formula C10H14ClN B1419742 2-Phenylpyrrolidine hydrochloride CAS No. 56586-12-0

2-Phenylpyrrolidine hydrochloride

Cat. No.: B1419742
CAS No.: 56586-12-0
M. Wt: 183.68 g/mol
InChI Key: QVSABGBFWNYAQG-UHFFFAOYSA-N
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Description

2-Phenylpyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13N.ClH. It is a white crystalline powder that is soluble in water and ethanol. This compound is a racemic mixture of two enantiomers, which are mirror images of each other. It has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylpyrrolidine hydrochloride can be synthesized through various methods. One common method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. This method provides a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields . Another method involves the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using readily available starting materials and efficient catalytic processes. The use of stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpyrrolidine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include primary amines, diols, and various catalysts such as Cp*Ir and rhodium. Reaction conditions often involve refluxing in solvents like acetone or using mild reaction conditions with good functional-group tolerance .

Major Products Formed: The major products formed from these reactions are typically cyclic amines, including pyrrolidines and piperidines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

2-Phenylpyrrolidine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its analgesic, anti-inflammatory, and anticonvulsant properties. Additionally, it is used in the development of new drugs and therapeutic agents due to its biological activity.

Comparison with Similar Compounds

2-Phenylpyrrolidine hydrochloride can be compared with other similar compounds such as (S)-2-Phenylpyrrolidine and other pyrrolidine derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example, (S)-2-Phenylpyrrolidine interacts with the tropomyosin receptor, which is a protein found on the surface of muscle cells . This highlights the uniqueness of this compound in terms of its specific biological activities and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique properties and wide range of applications make it a valuable compound for further study and development.

Properties

IUPAC Name

2-phenylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h1-3,5-6,10-11H,4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSABGBFWNYAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662854
Record name 2-Phenylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56586-12-0
Record name 2-Phenylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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